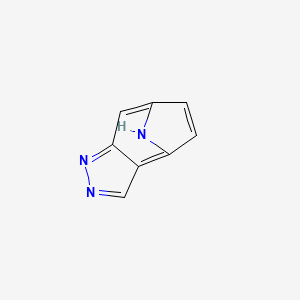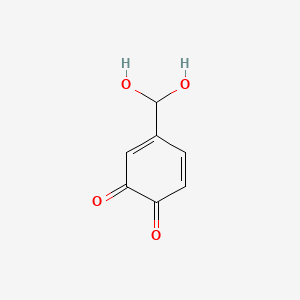![molecular formula C23H39NO19 B13835127 Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
Gal(b1-4)[NeuAc(a2-6)]a-Glc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gal(b1-4)[NeuAc(a2-6)]a-Glc typically involves the stepwise assembly of the monosaccharide units. The process begins with the protection of hydroxyl groups on the monosaccharides, followed by glycosylation reactions to form the glycosidic bonds. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this trisaccharide often employs enzymatic methods due to their specificity and efficiency. Enzymes such as sialyltransferases and galactosyltransferases are used to catalyze the formation of the glycosidic bonds under mild conditions, resulting in high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Gal(b1-4)[NeuAc(a2-6)]a-Glc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original trisaccharide, such as oxidized or reduced forms, and substituted analogs .
Aplicaciones Científicas De Investigación
Gal(b1-4)[NeuAc(a2-6)]a-Glc has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a crucial role in cell-cell recognition and signaling, particularly in the immune system.
Mecanismo De Acción
The mechanism of action of Gal(b1-4)[NeuAc(a2-6)]a-Glc involves its interaction with specific receptors on the surface of cells. For example, it binds to hemagglutinin on the surface of influenza viruses, preventing the virus from attaching to and entering host cells. This interaction is mediated by the sialic acid moiety, which is recognized by the viral protein .
Comparación Con Compuestos Similares
Similar Compounds
Neu5Ac-α-(2,3)-Gal-β-(1-4)-GlcNAc: Similar structure but with a different linkage between sialic acid and galactose.
Gal-β-(1-3)-GlcNAc: Lacks the sialic acid moiety.
Neu5Ac-α-(2,6)-Gal-β-(1-3)-GlcNAc: Different linkage between galactose and glucose.
Uniqueness
Gal(b1-4)[NeuAc(a2-6)]a-Glc is unique due to its specific linkage pattern, which confers distinct biological properties. Its ability to inhibit influenza virus binding makes it particularly valuable in antiviral research .
Propiedades
Fórmula molecular |
C23H39NO19 |
|---|---|
Peso molecular |
633.6 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H39NO19/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-18(15(33)16(34)20(36)40-10)42-21-17(35)14(32)13(31)9(4-26)41-21/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20-,21-,23+/m0/s1 |
Clave InChI |
XTRZUYGELACENT-YKZMYXNPSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




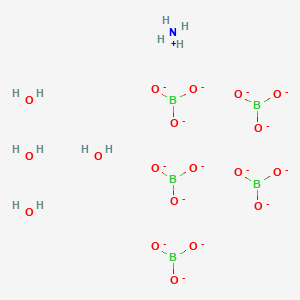
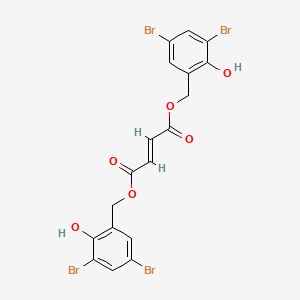
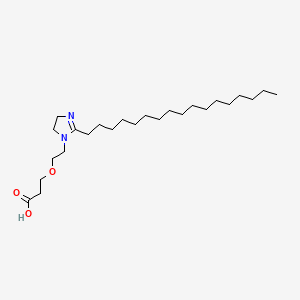
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
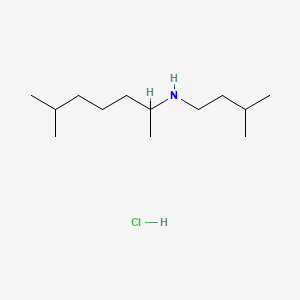
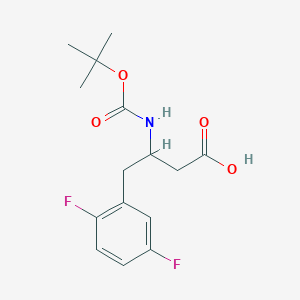
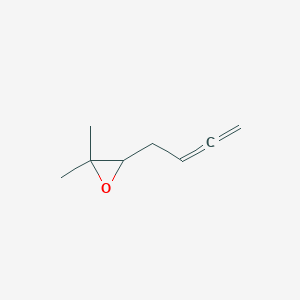

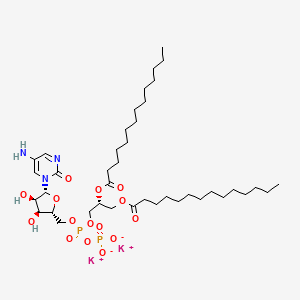
![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
